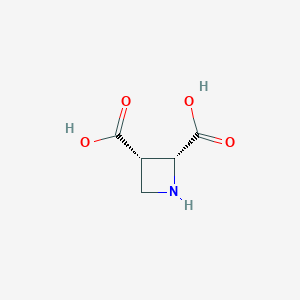
(2R,3S)-azetidine-2,3-dicarboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-azetidine-2,3-dicarboxylic acid (ADA) is a cyclic amino acid that has gained significant attention in the scientific community due to its unique properties and potential applications. ADA is a chiral molecule with two stereoisomers, (2R,3S)- and (2S,3R)-ADA, with the former being the biologically active form.
Mecanismo De Acción
(2R,3S)-azetidine-2,3-dicarboxylic Acid acts as an agonist at the NMDA receptor by binding to the glycine site on the receptor. This binding enhances the activity of the receptor, leading to increased calcium influx and activation of downstream signaling pathways. (2R,3S)-azetidine-2,3-dicarboxylic Acid also modulates the activity of the glutamate transporter by increasing the uptake of glutamate into astrocytes, which helps to maintain proper glutamate levels in the brain.
Efectos Bioquímicos Y Fisiológicos
(2R,3S)-azetidine-2,3-dicarboxylic Acid has been shown to have several biochemical and physiological effects. It has been found to enhance long-term potentiation, a process that is critical for learning and memory. (2R,3S)-azetidine-2,3-dicarboxylic Acid has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2R,3S)-azetidine-2,3-dicarboxylic Acid in lab experiments is its ability to selectively activate the NMDA receptor. This allows researchers to study the specific effects of NMDA receptor activation on various physiological processes. However, one limitation of using (2R,3S)-azetidine-2,3-dicarboxylic Acid is its potential toxicity at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on (2R,3S)-azetidine-2,3-dicarboxylic Acid. One area of interest is its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and schizophrenia. (2R,3S)-azetidine-2,3-dicarboxylic Acid has also been studied for its potential role in modulating pain perception and addiction-related behaviors. Additionally, further research is needed to fully understand the mechanisms underlying (2R,3S)-azetidine-2,3-dicarboxylic Acid's effects on learning and memory processes.
Métodos De Síntesis
(2R,3S)-azetidine-2,3-dicarboxylic Acid can be synthesized via several methods, including the Strecker synthesis, the Gabriel synthesis, and the Curtius rearrangement. The Strecker synthesis involves the reaction of an aldehyde or ketone with ammonia and hydrogen cyanide, followed by hydrolysis to form (2R,3S)-azetidine-2,3-dicarboxylic Acid. The Gabriel synthesis involves the reaction of phthalimide with diethyl bromomalonate, followed by hydrolysis to produce (2R,3S)-azetidine-2,3-dicarboxylic Acid. The Curtius rearrangement involves the reaction of an acyl azide with a carboxylic acid, followed by rearrangement to form (2R,3S)-azetidine-2,3-dicarboxylic Acid.
Aplicaciones Científicas De Investigación
(2R,3S)-azetidine-2,3-dicarboxylic Acid has been studied extensively for its potential applications in the field of neuroscience. It has been shown to act as an agonist at the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. (2R,3S)-azetidine-2,3-dicarboxylic Acid has also been found to modulate the activity of the glutamate transporter, which plays a crucial role in regulating glutamate levels in the brain.
Propiedades
Número CAS |
147332-13-6 |
|---|---|
Nombre del producto |
(2R,3S)-azetidine-2,3-dicarboxylic Acid |
Fórmula molecular |
C5H7NO4 |
Peso molecular |
145.11 g/mol |
Nombre IUPAC |
(2R,3S)-azetidine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C5H7NO4/c7-4(8)2-1-6-3(2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)/t2-,3+/m0/s1 |
Clave InChI |
BLLPFMQOLSYTBX-STHAYSLISA-N |
SMILES isomérico |
C1[C@@H]([C@@H](N1)C(=O)O)C(=O)O |
SMILES |
C1C(C(N1)C(=O)O)C(=O)O |
SMILES canónico |
C1C(C(N1)C(=O)O)C(=O)O |
Sinónimos |
2,3-Azetidinedicarboxylicacid,(2R-cis)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



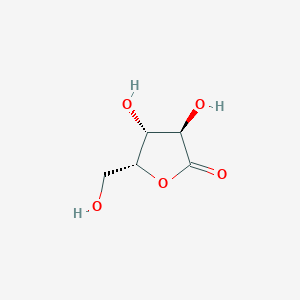
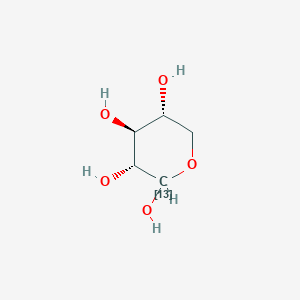
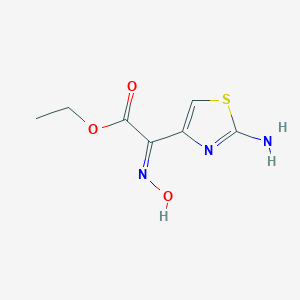
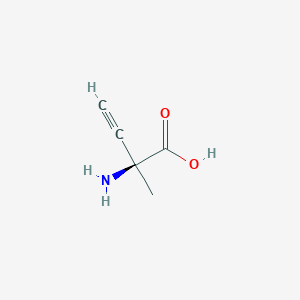
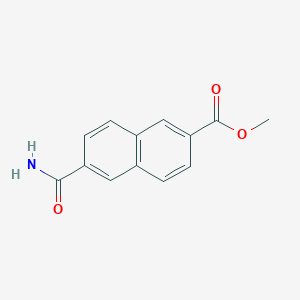
![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B119739.png)
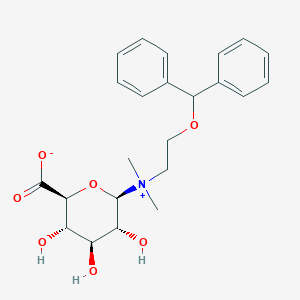


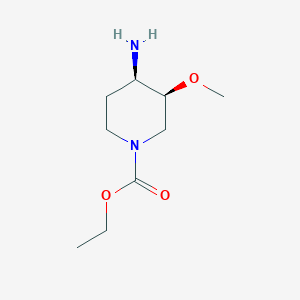
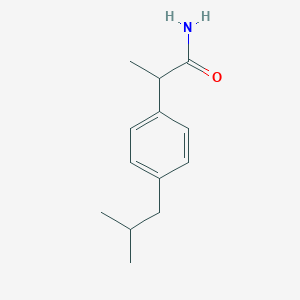
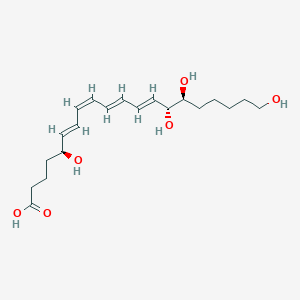
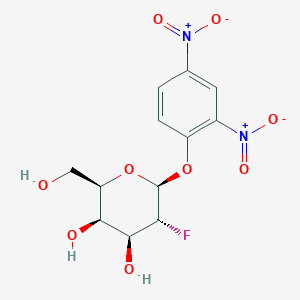
![7-Methyltetrazolo[1,5-c]pyrimidin-5-amine](/img/structure/B119770.png)